4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

Natural product cytotoxicity screening Brine shrimp lethality bioassay Anticancer lead discovery

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol (CAS 108957-72-8), systematically named (E)-4'-hydroxy-3,5,3'-trimethoxystilbene and also referred to as 3,3',5'-tri-O-methylpiceatannol (NSC 381281), is a synthetic methoxylated stilbene derived from the natural antileukemic stilbenoid piceatannol. First reported by Gill et al.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 108957-72-8
Cat. No. B033518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
CAS108957-72-8
Synonyms3,3',5'-tri-O-methylpiceatannol
NSC 381281
NSC-381281
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
InChIInChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
InChIKeyQEHTYBCDRGQJGN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol (CAS 108957-72-8): A Methoxylated Stilbene with Quantifiable Potency Gains Over Piceatannol


4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol (CAS 108957-72-8), systematically named (E)-4'-hydroxy-3,5,3'-trimethoxystilbene and also referred to as 3,3',5'-tri-O-methylpiceatannol (NSC 381281), is a synthetic methoxylated stilbene derived from the natural antileukemic stilbenoid piceatannol [1]. First reported by Gill et al. in 1987 as part of a bioactivity-directed fractionation effort, this compound was explicitly developed to overcome the oxidative instability of piceatannol while retaining or improving biological activity [1]. With a molecular formula of C17H18O4, a molecular weight of 286.32 g/mol, and an XlogP of 3.80, the compound occupies a distinct physicochemical space among stilbenes—bearing three methoxy substituents and a single free phenolic hydroxyl that collectively dictate its solubility, permeability, and target engagement profile [2].

Why Piceatannol or Resveratrol Cannot Replace 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol in Activity-Critical Applications


Generic substitution among stilbenes—such as replacing 3,3',5'-tri-O-methylpiceatannol with piceatannol, resveratrol, or 3,5,4'-trimethoxystilbene (TMS)—is scientifically unsound because the pattern and degree of O-methylation fundamentally control both the physicochemical properties and the pharmacodynamic profile of this scaffold. The target compound carries methoxy groups at the 3, 3', and 5' positions with a single free 4'-hydroxyl, whereas piceatannol bears four free hydroxyls (3,4,3',5') and resveratrol bears three (3,5,4') [1]. This difference produces a >1 log-unit increase in XlogP (3.80 vs ~2.3–2.7 for piceatannol), which directly impacts membrane partitioning, metabolic susceptibility, and target binding kinetics [2]. Crucially, the Son et al. (2014) study demonstrated that 3,5,4'-trimethoxystilbene (TMS), which lacks free hydroxyls entirely, fails to induce heme oxygenase-1 (HO-1) expression—a key anti-inflammatory mechanism active with resveratrol and piceatannol—proving that methoxylation pattern, not merely the stilbene backbone, dictates functional outcome [3]. Therefore, procurement specifications that treat stilbenes as interchangeable risk selecting a compound with qualitatively different bioactivity, potency, and stability.

Quantitative Differentiation Evidence for 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol Against Closest Analogs


Brine Shrimp Lethality: 232-Fold Potency Gain Over Piceatannol in a Direct Head-to-Head Bioassay

In the original isolation and characterization study by Gill et al. (1987), 3,3',5'-tri-O-methylpiceatannol (compound 5, NSC 381281) was directly compared against piceatannol in the brine shrimp (Artemia salina) lethality bioassay—a widely accepted prescreen for cytotoxic and antineoplastic potential. The target compound exhibited an LC50 of 1.2 ppm (95% CI: 0.7–1.9 ppm), whereas piceatannol tested under identical conditions showed an LC50 of 278 ppm [1]. The fully methylated starting material (tetra-O-methylpiceatannol) was inactive (LC50 >1000 ppm), confirming that the specific 3,3',5'-tri-O-methyl substitution pattern—not generalized methylation—is responsible for the potency enhancement [1]. The active fraction pools containing the target compound also showed LC50 values of 31–147 ppm, all more potent than piceatannol alone [1].

Natural product cytotoxicity screening Brine shrimp lethality bioassay Anticancer lead discovery

Crown Gall Tumor Inhibition: Superior Anti-Tumor Activity vs Piceatannol in the Potato Disc Assay

The potato disc (crown gall) assay, which correlates strongly (p=0.000002) with the in vivo murine 3PS (P-388) antileukemic assay, was employed as a direct comparator between 3,3',5'-tri-O-methylpiceatannol and piceatannol [1]. The target compound inhibited crown gall tumor formation by 59%, 19%, and 65% across three independent experimental runs. In contrast, piceatannol achieved only 20% and 32% inhibition in similar tests conducted under the same laboratory conditions [1]. The isomeric analog 4,3',5'-tri-O-methylpiceatannol (NSC 381864) also showed activity (22%, 62% inhibition), confirming that the tri-O-methyl substitution pattern is broadly associated with enhanced antitumor activity but that positional isomerism modulates the magnitude [1].

Plant antitumor assay Crown gall inhibition In vivo anticancer prescreening

5-Lipoxygenase (5-LOX) Inhibition: Sub-100 nM Potency in Human PMNL Cells vs Micromolar Activity of Piceatannol

3,3',5'-Tri-O-methylpiceatannol (CHEMBL119576, NSC-381281) was profiled against 5-lipoxygenase (5-LOX) in human polymorphonuclear leukocytes (PMNL), yielding an IC50 of 70 nM for inhibition of A23187-stimulated leukotriene B4 (LTB4) production [1]. By contrast, piceatannol was reported to inhibit 5-LOX with an IC50 of 0.76 µM (760 nM) in an independent but comparable cell-free enzyme assay [2]. Although these data derive from different assay formats and must be interpreted with appropriate caution, the approximately 11-fold lower IC50 for the trimethylated analog is consistent with the general trend that methoxylation of the stilbene scaffold enhances target engagement, likely through increased lipophilicity and improved membrane partitioning [3]. In a recombinant human 5-LOX assay expressed in E. coli, the target compound showed an IC50 of 780 nM, while the closely related analog CHEMBL332610 (BDBM50516943) displayed IC50 values of 50 nM (PMNL assay) and 320 nM (recombinant enzyme assay), further demonstrating that methoxylation pattern fine-tunes 5-LOX inhibitory potency [1].

5-lipoxygenase inhibition Anti-inflammatory drug discovery Leukotriene biosynthesis

Lipophilicity (XlogP) and Predicted Membrane Permeability: A Physicochemical Basis for Superior Cellular Uptake vs Piceatannol

The replacement of three of the four phenolic hydroxyl groups of piceatannol with methoxy substituents produces a pronounced shift in lipophilicity. The target compound has an XlogP of 3.80 (AlogP 3.59) [1], compared with reported LogP values of 2.34–2.69 for piceatannol [2]. This >1 log-unit increase translates to an approximately 10-fold higher theoretical partition coefficient, which is predicted to enhance passive membrane permeability. Consistent with this, ADMET predictions indicate a high probability of human intestinal absorption (99.04%) and Caco-2 permeability (81.57%) for the target compound [1]. In contrast, resveratrol (LogP ~3.1) and piceatannol are known to suffer from limited oral bioavailability driven in part by extensive phase II conjugation of their free phenolic hydroxyls; methoxy capping of three positions reduces the number of conjugatable sites from four (piceatannol) to one, potentially decreasing first-pass metabolic clearance [3]. The relevance of lipophilicity to target engagement is corroborated by CYP3A4 inhibition data for methoxy-stilbenes, where IC50 values of 0.43–0.47 µM were attributed to increased lipophilicity rather than hydroxyl count or position [4].

Drug-likeness optimization Membrane permeability prediction Stilbene SAR

9KB Cytotoxicity: Nanogram-Level Potency (ED50 0.25 µg/mL) vs Borderline Piceatannol Activity

In the NCI 9KB (human nasopharyngeal carcinoma) in vitro cytotoxicity assay, 3,3',5'-tri-O-methylpiceatannol (NSC 381281) displayed an ED50 of 0.25 µg/mL, indicating significant cytotoxic activity [1]. By comparison, the isomeric analog 4,3',5'-tri-O-methylpiceatannol (NSC 381864) exhibited an ED50 of 10 µg/mL in the 9PS assay—a 40-fold difference attributable solely to the position of the free hydroxyl group [1]. Piceatannol itself showed only borderline activity in related NCI in vitro panels [1]. The specific 3,3',5'-tri-O-methyl substitution pattern is therefore critical: the isovanillin-derived isomer (4,3',5') is significantly less potent despite identical molecular formula and methoxy count. This positional specificity means that procurement of the correct regioisomer—verifiable by NMR and mp (85.5–86.5 °C)—is essential for reproducible cytotoxic activity [1].

9KB nasopharyngeal carcinoma NCI cytotoxicity screening In vitro anticancer potency

Procurement-Relevant Application Scenarios for 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol Based on Quantitative Differentiation Evidence


Anticancer Lead Discovery: Prioritizing a High-Potency Piceatannol Analog for Cytotoxicity Screening Cascades

Research groups conducting natural product-inspired anticancer screening should select this compound over piceatannol when a brine shrimp lethality prescreen or potato disc antitumor assay is the entry point. The 232-fold lower BS LC50 (1.2 vs 278 ppm) and 2-fold higher mean crown gall tumor inhibition (47.7% vs 26%) provide quantitative justification for its prioritization [1]. The 9KB ED50 of 0.25 µg/mL further supports its inclusion in NCI-style cytotoxicity panels. The compound's verified structure (mp 85.5–86.5 °C, unambiguous synthesis from vanillin) ensures batch-to-batch reproducibility in academic and contract research screening workflows [1].

Anti-Inflammatory Drug Discovery: Targeting the 5-LOX / Leukotriene Pathway with a Sub-100 nM Inhibitor

For programs targeting leukotriene biosynthesis in inflammatory disease, 3,3',5'-tri-O-methylpiceatannol offers an IC50 of 70 nM against 5-LOX in human PMNL cells [2]. Although direct head-to-head data with piceatannol in identical assay conditions are lacking, the cross-study differential (~11-fold vs piceatannol's 0.76 µM) and the compound's higher XlogP (3.80) provide a rational basis for its selection over hydroxylated stilbenes when cell permeability and enzyme access are rate-limiting [3]. Researchers should note that the fully hydroxylation-dependent HO-1 induction mechanism is attenuated in methoxylated analogs, meaning the anti-inflammatory mechanism is shifted rather than simply amplified—a consideration for pathway-specific screening strategies [4].

Stilbene Structure-Activity Relationship (SAR) Studies: A Defined Tri-Methoxy Regioisomer for Methylation Pattern Analysis

The compound serves as a structurally unambiguous tool for dissecting the contribution of O-methylation pattern to stilbene bioactivity. The direct comparison between 3,3',5'-tri-O-methylpiceatannol (NSC 381281) and its isovanillin-derived isomer 4,3',5'-tri-O-methylpiceatannol (NSC 381864) reveals a 40-fold difference in 9KB/9PS cytotoxicity attributable solely to the position of the single free hydroxyl [1]. Procurement of the correct regioisomer—confirmed by its distinct melting point (85.5–86.5 °C), TZB spray reagent coloration (yellow), and unambiguous vanillin-based synthetic origin—is essential for SAR studies aiming to map pharmacophoric hydroxyl requirements [1].

Chemical Biology Probe Development: A More Oxidatively Stable Stilbene Scaffold for Cellular Target Engagement Studies

Piceatannol's polyphenolic nature renders it 'readily subject to oxidation,' a liability explicitly identified by Gill et al. as the motivation for developing O-methylated analogs [1]. The target compound, with three of four hydroxyls capped as methyl ethers, demonstrates improved stability while retaining single-digit ppm-level brine shrimp toxicity. Its predicted high intestinal absorption (99.04%) and Caco-2 permeability (81.57%), combined with only one free hydroxyl available for Phase II conjugation, suggest extended cellular residence time relative to piceatannol [5]. These properties support its use as a more stable stilbene probe in cell-based target engagement or pathway modulation experiments where oxidative degradation of the parent polyphenol would confound interpretation.

Quote Request

Request a Quote for 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.